![molecular formula C17H13N3O3S B2787118 N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 865660-12-4](/img/structure/B2787118.png)
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
“N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a cell-permeable quinoxaline based compound that acts as a potent, reversible inhibitor of acetyl CoA synthetase (ACSS2). It efficiently blocks the uptake of 14 C tracer carbons from acetate into lipids and for histone acetylation in HepG2 cells .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The synthesis starts with the reaction of 2-chlorothiophene with sodium hydride to form 2-thienyl sodium. This intermediate is then reacted with N- (pyrrolidin-1-ylsulfonyl) glycine methyl ester to form the desired product .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis
The compound has a yellow color and is soluble in DMSO. It should be stored at a temperature between 2-8°C and protected from light .Scientific Research Applications
Antimicrobial Activity
The synthesis of 1,3,4-thiadiazole derivatives involving this compound has been explored. These derivatives were designed and prepared using starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The newly synthesized compounds were characterized by techniques like 1H NMR, 13C NMR, IR, MS, and elemental analysis. Notably, some of these derivatives demonstrated potent antimicrobial activity against bacteria (E. coli and B. mycoides) and fungi (C. albicans). Four compounds stood out in terms of their effectiveness .
Thiophene Derivatives
Thiophenes are a class of compounds with diverse biological activities. While the specific applications of this compound in the context of thiophenes are not directly mentioned, it’s worth exploring its potential in this area. Thiophenes have been investigated for their antitumor, cytotoxic, and other pharmacological properties . Further research could uncover its potential as a building block for novel thiophene derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, some thiazole derivatives have been found to act as substrates and inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-(4-thiophen-2-ylpyrimidin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(14-10-22-12-4-1-2-5-13(12)23-14)20-17-18-8-7-11(19-17)15-6-3-9-24-15/h1-9,14H,10H2,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLWTBRWNJEMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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